Benzyl 3-phenyl-L-alaninate
Description
Contextualization of Amino Acid Esters as Synthetic Intermediates
Amino acid esters are fundamental tools in organic synthesis, acting as versatile intermediates for the construction of a wide array of more complex molecules. nih.gov Their importance stems from the temporary protection of the carboxylic acid group, which allows for selective reactions at the amino group or the side chain. This strategy is crucial in peptide synthesis, where controlled, stepwise formation of amide bonds is necessary to build a specific peptide sequence. libretexts.org Beyond peptides, amino acid esters are utilized in medicinal chemistry and the development of novel polymers. nih.gov
The esterification of amino acids, such as the formation of methyl or benzyl (B1604629) esters, is a common and effective method for carboxyl group protection. libretexts.org These ester groups can be introduced through standard esterification procedures and later removed under mild conditions, such as hydrolysis with aqueous sodium hydroxide (B78521) or, in the case of benzyl esters, through catalytic hydrogenolysis. libretexts.org This strategic protection and deprotection allows chemists to manipulate other parts of the amino acid molecule without unintended reactions at the carboxylic acid function.
Furthermore, amino acid esters serve as valuable chiral sources in various synthetic applications. nih.gov The inherent chirality of natural amino acids can be transferred to new molecules, a key principle in asymmetric synthesis.
Significance of Benzyl 3-phenyl-L-alaninate as a Protected Amino Acid Derivative
This compound is a prime example of a protected amino acid derivative, where the carboxylic acid of L-phenylalanine is masked as a benzyl ester. ontosight.aicymitquimica.com This protection is pivotal in synthetic operations, particularly in peptide synthesis, as it prevents the carboxyl group from participating in unwanted side reactions. ontosight.aipeptide.com The benzyl group is a widely used protecting group in organic chemistry due to its relative stability under various reaction conditions and its susceptibility to removal under specific, mild conditions. fiveable.menih.gov
The synthesis of this compound hydrochloride typically involves the reaction of 3-phenyl-L-alanine with benzyl chloride, followed by acidification. ontosight.ai This process yields a compound that is a valuable building block for creating more complex, biologically active molecules. ontosight.ai The benzyl group can be selectively cleaved, often through catalytic hydrogenation, to reveal the free carboxylic acid at the desired stage of a synthetic sequence. libretexts.org This "orthogonal" protection strategy, where different protecting groups can be removed independently, is a cornerstone of modern peptide and complex molecule synthesis. fiveable.meub.edu
The table below summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | benzyl (2S)-2-amino-3-phenylpropanoate sigmaaldrich.com |
| CAS Number | 962-39-0 sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₁₆H₁₇NO₂ cymitquimica.com |
| Molecular Weight | 255.32 g/mol sigmaaldrich.com |
| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid sigmaaldrich.com |
| Purity | Typically ≥95% sigmaaldrich.com |
Importance of L-Phenylalanine Derivatives in Biochemistry and Pharmaceutical Chemistry
L-Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.org It serves as a precursor for the synthesis of another amino acid, tyrosine, and several crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.org Given its fundamental biological roles, derivatives of L-phenylalanine are of significant interest in biochemistry and pharmaceutical chemistry. ontosight.aiamerigoscientific.com
Modifications to the L-phenylalanine structure can lead to compounds with altered biological activities and therapeutic potential. ontosight.aiontosight.ai For instance, derivatives of phenylalanine have been investigated for their potential in treating neurological disorders and diseases related to amino acid metabolism, such as phenylketonuria (PKU). ontosight.ai In the pharmaceutical industry, non-natural phenylalanine derivatives are used to enhance the efficacy, bioavailability, and target specificity of drugs. These modifications can improve a drug's stability and its interaction with biological targets like enzymes and receptors, which is particularly valuable in the development of treatments for conditions such as cancer.
The inherent hydrophobicity of the benzyl side chain in phenylalanine also plays a crucial role in the structure and stability of proteins. This property can be harnessed and modified in its derivatives to create molecules with specific binding characteristics.
Overview of Chiral Amino Acid Building Blocks in Asymmetric Synthesis
Chiral amino acids are invaluable building blocks in asymmetric synthesis, a field of chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. researchgate.netrsc.org The natural abundance and high enantiomeric purity of amino acids make them excellent starting materials for creating complex, stereochemically defined molecules. researchgate.net There are several ways in which amino acids are employed in asymmetric synthesis:
As chiral precursors: The inherent chirality of the amino acid is incorporated into the final target molecule. researchgate.netrsc.org
As chiral auxiliaries: The amino acid is temporarily attached to a substrate to direct a stereoselective reaction, and is subsequently removed.
As chiral reagents and organocatalysts: Amino acids and their derivatives can be used in catalytic amounts to induce chirality in a reaction. researchgate.net
The use of amino acids as chiral building blocks has been instrumental in the synthesis of numerous biologically active compounds for the pharmaceutical and agrochemical industries. researchgate.net Unnatural amino acids, synthesized using these methods, have become critical components in the creation of peptidomimetics and other drug molecules. nih.gov The ability to construct molecules with precise three-dimensional arrangements is crucial, as the biological activity of many drugs is dependent on their specific stereochemistry. The development of methods for the asymmetric synthesis of amino acids continues to be an active area of research, with techniques ranging from stereoselective hydrogenation to enzymatic resolutions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRSPUHXEPWUBZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
962-39-0 | |
| Record name | Phenylalanine benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=962-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzyl 3 Phenyl L Alaninate
Classical Esterification Strategies for L-Phenylalanine Benzyl (B1604629) Ester
Traditional methods for the synthesis of L-phenylalanine benzyl ester, also known as Benzyl 3-phenyl-L-alaninate, primarily involve the direct reaction of L-phenylalanine with benzyl alcohol. These methods are often favored for their simplicity and cost-effectiveness.
Acid-Catalyzed Esterification with Benzyl Alcohol
One of the most common and well-established methods for preparing this compound is the direct acid-catalyzed esterification of L-phenylalanine with benzyl alcohol. This reaction, a type of Fischer esterification, involves heating the amino acid and alcohol in the presence of a strong acid catalyst.
Strong acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are frequently employed as catalysts in this esterification. The catalyst's role is to protonate the carboxylic acid group of L-phenylalanine, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The selection between these catalysts can depend on factors such as reaction conditions and desired work-up procedures. For instance, p-toluenesulfonic acid is often used as its tosylate salt, which can be isolated as a stable crystalline solid.
The esterification reaction is a reversible equilibrium. To drive the reaction towards the formation of the benzyl ester, the water produced as a byproduct must be continuously removed. A common strategy to achieve this is azeotropic distillation. An inert solvent that forms an azeotrope with water, such as cyclohexane (B81311) or benzene (B151609), is used. The reaction mixture is heated to reflux, and the water-solvent azeotrope is distilled off and collected in a Dean-Stark apparatus, effectively shifting the equilibrium to favor the product.
Application of Coupling Reagents in Benzyl Ester Formation
An alternative to direct acid-catalyzed esterification involves the use of coupling reagents. These reagents are typically used in peptide synthesis to form amide bonds but can also be adapted for ester formation. This method can sometimes offer milder reaction conditions compared to the high temperatures required for azeotropic water removal. While specific examples for this compound are less detailed in readily available literature compared to acid catalysis, the general principle involves activating the carboxylic acid of an N-protected phenylalanine derivative, followed by reaction with benzyl alcohol.
Advanced and Stereoselective Synthesis of this compound Derivatives
Modern synthetic efforts often focus on developing methods that offer greater control over stereochemistry and are applicable to a wider range of substrates, including the synthesis of derivatives of this compound.
Asymmetric Synthesis Approaches to α-Amino Acid Benzyl Esters
Asymmetric synthesis provides a powerful tool for the enantioselective preparation of α-amino acid esters, including benzyl esters. These methods are crucial when starting from achiral precursors to establish the desired stereocenter. One notable approach involves the use of chiral phase-transfer catalysts for the asymmetric alkylation of a glycine (B1666218) derivative. For example, the benzophenone (B1666685) imine of glycine benzyl ester can be deprotonated to form an enolate, which is then alkylated with benzyl bromide in the presence of a chiral phase-transfer catalyst. This process introduces the benzyl side chain asymmetrically, leading to the formation of the desired L-enantiomer of the phenylalanine benzyl ester after hydrolysis of the imine. Such methods are particularly valuable for producing optically pure α-amino acid esters.
Data Tables
Table 1: Catalysts in Acid-Catalyzed Esterification
| Catalyst | Chemical Formula | Role |
|---|---|---|
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Protonates the carboxylic acid group, increasing its electrophilicity. |
Table 2: Solvents for Azeotropic Water Removal
| Solvent | Boiling Point (°C) | Function |
|---|---|---|
| Cyclohexane | 80.74 | Forms an azeotrope with water to drive the equilibrium towards ester formation. |
Synthesis via Bislactim Ethers
One notable approach involves the use of the bisbenzyl bislactim ether derived from cyclo(-L-Val-Gly-). The diketopiperazine cyclo(-L-Val-Gly-) is O-alkylated using alkyl trichloroacetimidates under mild acidic conditions to form the corresponding bisalkyl bislactim ethers. uni-konstanz.de The anion of the bisbenzyl bislactim ether of cyclo(-L-Val-Gly-) is then alkylated with benzyl bromide. Subsequent hydrolysis of the resulting product with aqueous trifluoroacetic acid yields D-phenylalanine benzyl ester with a high enantiomeric excess of over 95%. uni-konstanz.deresearchgate.net This method offers several advantages, including the use of well-established building blocks in peptide synthesis and reaction conditions at room temperature. researchgate.net
Another variation employs Schöllkopf's bislactim ether. The lithium aza-enolate of a deuterated version of this chiral template is alkylated with substituted benzyl bromides. This reaction produces (3S,6R)-[6-²H]-3-isopropyl-6-benzyl-bis-lactim ethers, which are then hydrolyzed to give the corresponding (R)-[α-²H]-phenylalanine methyl esters as hydrochloride salts in good yields. researchgate.net Furthermore, the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analog, has been accomplished through the alkylation of azide- and fluoro-substituted benzyl halide with Schöllkopf's bislactim ether. tandfonline.com
Palladium-Catalyzed Cross-Coupling in Phenylalanine Benzyl Ester Derivatization
Palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of phenylalanine benzyl esters, enabling the introduction of various functional groups. yale.eduscispace.comyale.edunih.govacs.org
Preparation of N-Benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine Benzyl Ester
The synthesis of N-benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester (3a) is a key step in producing 4-borono-L-phenylalanine (L-BPA), a compound used in neutron capture therapy. oup.comoup.comresearchgate.net This is achieved through a palladium-catalyzed cross-coupling reaction.
One method involves the reaction of Cbz-Tyr(Nf)-OBzl (2b) with pinacolborane (1) in the presence of a [PdCl₂(PPh₃)₂] catalyst, which yields compound 3a in 58% yield. oup.comoup.comresearchgate.net Alternatively, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl ester (2c) can be reacted with pinacolborane in the presence of a [PdCl₂(dppf)] catalyst to produce compound 3a in high yields. oup.comresearchgate.net
Table 1: Synthesis of N-Benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine Benzyl Ester
| Starting Material | Catalyst | Reagent | Yield | Reference |
|---|---|---|---|---|
| Cbz-Tyr(Nf)-OBzl | [PdCl₂(PPh₃)₂] | Pinacolborane | 58% | oup.com, oup.com, researchgate.net |
| N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl ester | [PdCl₂(dppf)] | Pinacolborane | High | oup.com, researchgate.net |
Synthesis of N,N-Dibenzyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine Benzyl Ester
A similar palladium-catalyzed cross-coupling reaction is used to synthesize N,N-dibenzyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester. oup.comresearchgate.netmolaid.com The reaction of N,N-dibenzyl-4-iodo-L-phenylalanine benzyl ester with pinacolborane proceeds smoothly in the presence of a [PdCl₂(dppf)] catalyst, resulting in the desired product in high yields. oup.comresearchgate.net
Synthesis of Specific this compound Derivatives
Preparation of Benzyl N,N-Dibenzyl-L-Phenylalaninate
Benzyl N,N-dibenzyl-L-phenylalaninate is a derivative of L-phenylalanine with the molecular formula C₃₀H₂₉NO₂. ontosight.ainih.gov Its synthesis typically involves the protection of both the amino and carboxyl groups of L-phenylalanine.
A common method involves the reaction of L-phenylalanine with benzyl bromide in the presence of potassium carbonate and sodium hydroxide (B78521). orgsyn.org The mixture is heated at reflux, leading to the formation of Benzyl N,N-dibenzyl-L-phenylalaninate. orgsyn.org This compound is a white solid, soluble in organic solvents like ethanol (B145695) and chloroform, and has a melting point of approximately 120-125°C. chembk.com It is primarily used as a chiral synthetic intermediate in pharmaceutical and medicinal research. smolecule.com
Synthesis of N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine Benzyl Ester
The synthesis of N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester is achieved through an addition reaction. Ethyl (E)-3-benzoylacrylate and L-alanine benzyl ester are reacted in ethanol in the presence of thiourea (B124793) and triethylamine (B128534) at room temperature. google.comchemicalbook.com The reaction proceeds until the complete consumption of ethyl (E)-3-benzoylacrylate, yielding the desired product. google.com One specific procedure reported a yield of 83% with a diastereomeric ratio (dr) greater than 99% and an enantiomeric excess (ee) greater than 99%. google.com
This addition product can then be used in a subsequent hydrogenation reaction to produce N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine. chemicalbook.com The hydrogenation is typically carried out in an autoclave with a palladium on carbon catalyst. google.comchemicalbook.com
Table 2: Synthesis of N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine Benzyl Ester
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Yield | dr | ee | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl (E)-3-benzoylacrylate | L-alanine benzyl ester | Ethanol | Thiourea, Triethylamine | 83% | >99% | >99% | google.com |
Novel Esterification Techniques for Amino Acid Benzyl Esters
Esterification Using Trimethylchlorosilane
The use of trimethylchlorosilane (TMSCl) in conjunction with an alcohol provides an efficient and mild method for the esterification of amino acids. This technique has been demonstrated to be highly effective for producing amino acid methyl esters from various substrates, including natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net
The reaction is typically carried out at room temperature by mixing the amino acid with the alcohol (e.g., methanol) and TMSCl. nih.gov The key to this method is the in-situ generation of hydrochloric acid (HCl) from the reaction between TMSCl and the alcohol. This newly formed HCl acts as the catalyst for the Fischer-Speier esterification of the amino acid's carboxylic acid group. scirp.org The process is advantageous due to its simple procedure, mild conditions, and straightforward workup, leading to good or excellent yields of the corresponding amino acid ester hydrochloride salts. nih.gov
While extensively documented for the synthesis of methyl esters, the principle of in-situ acid catalysis can be applied to other alcohols, such as benzyl alcohol, for the synthesis of this compound. The reaction involves the silylation of the carboxylic acid, forming a reactive silyl (B83357) ester intermediate which is then converted to the final product. core.ac.uk
Table 1: Esterification of Amino Acids with Methanol in the Presence of TMSCl researchgate.net
| Entry | Amino Acid | Time (h) | Yield (%) |
| 1 | L-Alanine | 5 | 98 |
| 2 | L-Phenylalanine | 5 | 98 |
| 3 | L-Leucine | 5 | 99 |
| 4 | L-Isoleucine | 5 | 98 |
| 5 | L-Valine | 5 | 97 |
| 6 | L-Proline | 5 | 98 |
| 7 | L-Tryptophan | 8 | 96 |
| 8 | L-Tyrosine | 8 | 95 |
| 9 | L-Serine | 8 | 92 |
| All products are isolated as hydrochloride salts. |
Triphosgene-Mediated Esterification
Triphosgene (B27547), or bis(trichloromethyl) carbonate, serves as a solid, safer substitute for the highly toxic phosgene (B1210022) gas and is a versatile reagent for activating carboxylic acids. nih.govpubcompare.ai It can be employed to facilitate the esterification of L-phenylalanine with benzyl alcohol. This transformation can proceed through different pathways, including direct coupling or via an N-carboxyanhydride (NCA) intermediate.
In a direct approach, L-phenylalanine can be coupled with benzyl alcohol in the presence of triphosgene and a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). Research has documented this coupling to produce the desired urea (B33335) by-product alongside the target ester. For example, a synthesis of a leopolic acid analogue involved the coupling of a substrate with L-phenylalanine benzyl ester using triphosgene and DIEA at room temperature, achieving a 49% yield over 72 hours. beilstein-journals.org Another instance reported a 60% yield for a similar transformation over three steps. beilstein-journals.org
Alternatively, triphosgene is widely used to convert amino acids into N-carboxyanhydrides (NCAs). mdpi.comresearchgate.net L-phenylalanine reacts with triphosgene in a solvent like tetrahydrofuran (B95107) (THF) to form L-phenylalanine-N-carboxyanhydride (Phe-NCA). mdpi.com This highly reactive intermediate can then be treated with benzyl alcohol, which attacks the carbonyl group of the anhydride, leading to a ring-opening reaction that yields this compound after the release of carbon dioxide. This two-step, one-pot procedure is a common strategy for preparing amino acid esters.
Table 2: Examples of Triphosgene-Mediated Reactions for Ester Synthesis
| Reactants | Reagents | Conditions | Product/Intermediate | Yield | Reference |
| Amino acid substrate, L-phenylalanine benzyl ester | triphosgene, DIEA | CH₂Cl₂, rt, 72 h | Coupled Product | 49% | beilstein-journals.org |
| L-phenylalanine | triphosgene | THF | Phe-NCA | - | mdpi.com |
| L-glutamic acid 5-benzyl ester | triphosgene | THF, 40 °C | Bn-Glu NCA | - | mdpi.com |
Solid-Phase Esterification Methodologies
Solid-phase synthesis, a cornerstone of modern peptide chemistry, provides a robust methodology for preparing amino acid benzyl esters, where the ester linkage serves to anchor the amino acid to an insoluble polymer support. 20.210.105 This approach simplifies the purification process immensely, as excess reagents and by-products are simply washed away from the resin-bound product. 20.210.105iupac.org
The classical Merrifield method involves attaching the first N-protected amino acid, such as Boc-L-phenylalanine, to a chloromethylated polystyrene resin. 20.210.105 The carboxylate of the amino acid displaces the chloride on the resin, forming a benzyl ester linkage and covalently bonding the amino acid to the solid support. This resin-bound this compound can then serve as the starting point for stepwise peptide chain elongation. iupac.org
Table 3: Key Features of Solid-Phase Benzyl Ester Formation
| Feature | Description |
| Support | Typically a copolymer of styrene (B11656) and divinylbenzene, functionalized with chloromethyl groups. 20.210.105 |
| Amino Acid | The C-terminal amino acid (e.g., L-phenylalanine) is N-terminally protected (e.g., with Boc). 20.210.105 |
| Linkage Chemistry | Nucleophilic substitution where the carboxylate of the amino acid displaces the chloride on the support, forming a benzyl ester bond. 20.210.105 |
| Advantage | Simplifies purification by allowing filtration and washing of the solid support to remove soluble reagents and by-products. 20.210.105 |
| Cleavage | The final product is released from the resin by cleaving the benzyl ester bond, often with strong acids like HF. iupac.org |
Spectroscopic and Computational Characterization of Benzyl 3 Phenyl L Alaninate
Spectroscopic Techniques for Structural Elucidation of Amino Acid Esters
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within Benzyl (B1604629) 3-phenyl-L-alaninate.
¹H NMR: The proton NMR spectrum of Benzyl 3-phenyl-L-alaninate displays characteristic signals corresponding to the protons of the phenylalanine backbone and the benzyl ester protecting group. The aromatic protons of the two phenyl rings typically appear as complex multiplets in the range of δ 7.0-7.4 ppm. The benzylic protons of the ester group (O-CH₂-Ph) are expected to show a signal around δ 5.1 ppm, while the α-proton of the amino acid backbone appears at approximately δ 4.9 ppm. The β-protons of the phenylalanine side chain (Ph-CH₂) are diastereotopic and usually resonate as a multiplet around δ 3.1 ppm. The amine (NH₂) protons are also present, though their chemical shift can vary depending on the solvent and concentration. rsc.org
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically observed in the downfield region, around δ 172 ppm. The aromatic carbons from both the phenylalanine side chain and the benzyl ester group resonate between δ 127 and 136 ppm. The benzylic carbon of the ester (O-C H₂-Ph) has a characteristic shift around δ 67 ppm. The α-carbon of the amino acid is found near δ 53 ppm, and the β-carbon of the side chain appears at approximately δ 38 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester C=O | - | ~172 |
| Aromatic C-H (Phe & Benzyl) | ~7.0 - 7.4 (m) | ~127 - 129.5 |
| Quaternary Aromatic C | - | ~135-136 |
| O-CH₂ (Benzyl) | ~5.1 (s) | ~67 |
| α-CH | ~4.9 (m) | ~53 |
| β-CH₂ | ~3.1 (m) | ~38 |
| NH₂ | variable | - |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows several characteristic absorption bands. A strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration is prominent around 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3400 cm⁻¹. Bands associated with the aromatic rings include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. chemicalbook.comresearchgate.net The C-O stretching of the ester linkage is also observable between 1150 and 1250 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1150 - 1250 |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₁₆H₁₇NO₂), the expected exact mass is approximately 255.1259 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the elemental composition. In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 256.1332). chemicalbook.com Fragmentation patterns can also be analyzed to further confirm the structure, often showing losses corresponding to the benzyl group or parts of the amino acid side chain.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the two phenyl groups, which act as chromophores. Phenylalanine and its derivatives typically exhibit a series of absorption bands in the near-ultraviolet region. acs.org The primary absorption maximum (λmax) is expected around 258 nm, with weaker, fine-structured bands observable at slightly different wavelengths (e.g., 252 nm, 264 nm). thermofisher.comresearchgate.net These absorptions correspond to the π → π* transitions of the benzene (B151609) rings. The molar absorptivity at these wavelengths is relatively low but sufficient for detection and quantification. thermofisher.com
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of L-Phenylalanine benzyl ester in its monochloride salt form has been determined. iucr.org This analysis reveals the bond lengths, bond angles, and torsion angles of the molecule, offering an unambiguous depiction of its solid-state conformation. The structure shows specific orientations of the phenyl rings of the phenylalanine side chain and the benzyl ester group relative to each other. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking of aromatic rings, which govern the packing of molecules in the crystal lattice. iucr.org
Table 3: Crystallographic Data for L-Phenylalanine Benzyl Ester Monochloride
| Parameter | Value |
| Formula | C₁₆H₁₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.862 |
| b (Å) | 26.541 |
| c (Å) | 5.244 |
| β (°) | 108.08 |
| V (ų) | 774.8 |
| Z | 2 |
Data obtained from the crystallographic study of the hydrochloride salt. iucr.org
Analysis of Chiral Purity and Enantioselectivity
Ensuring the enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can have significant implications in stereospecific applications like peptide synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this analysis. yakhak.org
The separation of enantiomers is achieved through differential interactions between the L- and D-forms of the amino acid ester and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the resolution of amino acid esters. yakhak.org Another class of effective CSPs includes macrocyclic glycopeptides like teicoplanin. sigmaaldrich.comresearchgate.net
The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers. nih.gov Detection is commonly performed using a UV detector, leveraging the aromatic chromophores in the molecule. sigmaaldrich.com The method can be validated to be highly accurate and precise, capable of detecting even trace amounts of the undesired enantiomer. yakhak.org
Computational Studies on Conformational and Electronic Structures
Computational chemistry provides powerful tools to investigate the molecular properties of this compound at an atomic level. These studies offer insights into the molecule's geometry, conformational preferences, and the underlying electronic interactions that govern its behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations can accurately predict the optimized molecular geometry, vibrational frequencies, and relative energies of different conformers of a molecule like this compound.
For phenylalanine and its derivatives, DFT studies have been employed to explore their conformational landscapes. nih.gov These calculations typically involve geometry optimization starting from various initial conformations to locate all stable energy minima on the potential energy surface. The choice of the functional and basis set is crucial for obtaining accurate results. Functionals that account for dispersion interactions are particularly important for systems with aromatic rings, such as the phenyl and benzyl groups in this compound.
The results of DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecular structure. The relative energies of the different conformers can be used to predict their populations at a given temperature.
| Computational Method | Basis Set | Key Findings |
| DFT (e.g., B3LYP, M06-2X) | 6-311++G(d,p) | Optimized molecular geometry, relative conformational energies, vibrational frequencies. |
This table outlines a typical computational approach for studying phenylalanine derivatives using DFT.
Molecular modeling and simulation techniques, including molecular mechanics and molecular dynamics, are valuable for exploring the conformational space of flexible molecules like amino acid esters. These methods can provide insights into the preferred conformations and the dynamics of conformational changes.
Molecular mechanics calculations can be used to perform a systematic search of the conformational space by rotating around key dihedral angles and calculating the potential energy of each conformation. This allows for the identification of low-energy conformers that are likely to be populated.
The conformational stability of this compound is governed by a delicate balance of various intramolecular interactions. These include steric repulsion, hydrogen bonding, and non-covalent interactions involving the aromatic rings.
Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these weak intramolecular interactions, providing a deeper understanding of the factors that determine the conformational preferences of this compound.
Analysis of Solvation Effects on Conformation via Computational Methods
A comprehensive search of scientific literature did not yield specific computational studies focusing on the analysis of solvation effects on the conformation of this compound. While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are commonly employed to investigate how solvents influence the three-dimensional structure of molecules, dedicated research on this particular compound is not publicly available at this time.
Computational studies on analogous molecules, such as the parent amino acid L-phenylalanine, have demonstrated that the surrounding solvent plays a crucial role in determining the population of different conformational states. nih.gov These studies often analyze key dihedral angles and calculate the relative energies of various conformers in both the gas phase and in different solvent environments (e.g., water, chloroform, dimethyl sulfoxide). The solvent's polarity and its ability to form hydrogen bonds can significantly stabilize or destabilize certain intramolecular interactions, thereby altering the molecule's preferred shape. nih.gov
For instance, in studies of similar amino acid derivatives, polar solvents are often found to stabilize conformations where charged or polar groups are exposed to the solvent, while nonpolar solvents may favor more folded conformations driven by intramolecular hydrogen bonding. The computational approach typically involves optimizing the geometry of the molecule in a vacuum and then recalculating the energies and geometries within a simulated solvent environment, using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.
Detailed research findings, including data tables of dihedral angles, relative energies, and solvation free energies in various solvents for this compound, would require dedicated computational chemistry research to be performed on this specific molecule. Without such studies, a quantitative analysis of its conformational behavior in different solvents cannot be provided.
Chemical Reactivity and Transformations of Benzyl 3 Phenyl L Alaninate
Hydrolytic Cleavage of the Ester Bond
The benzyl (B1604629) ester group serves as a carboxyl-protecting group that can be removed under specific conditions. This cleavage is a critical step in many synthetic pathways to yield the free carboxylic acid.
The ester linkage in Benzyl 3-phenyl-L-alaninate can be cleaved through both acidic and basic hydrolysis, common reactions for esters.
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is typically slower than basic hydrolysis. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of benzyl alcohol to yield the protonated L-phenylalanine.
Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the leaving alcohol. The products are L-phenylalanine (as its carboxylate salt) and benzyl alcohol. The rate of hydrolysis is influenced by both steric and electronic effects. pearson.com Compared to phenyl esters, benzyl esters like this compound have less steric hindrance around the carbonyl carbon, which can facilitate nucleophilic attack. pearson.com
Enzymatic hydrolysis offers a mild and highly selective alternative for cleaving ester bonds, often proceeding with high enantioselectivity and without affecting other sensitive functional groups. Various enzymes have been shown to be effective in the hydrolysis of benzyl esters of amino acids and related compounds.
Lipases and esterases are commonly employed for this purpose. For instance, Candida antarctica lipase B (CALB) has been successfully used in the hydrolytic resolution of N-benzylated-β³-amino esters. beilstein-journals.org Other enzymes such as thermitase, porcine liver esterase, carboxypeptidase A, and α-chymotrypsin have also been investigated for the hydrolysis of peptide esters, including benzyl esters. nih.gov The use of enzymes avoids harsh basic or acidic conditions that could lead to racemization or degradation of other parts of the molecule. nih.gov The efficiency of these enzymatic reactions can sometimes be enhanced by using cosolvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the protected peptide substrates. nih.gov
| Enzyme | Substrate Type | Application |
| Candida antarctica lipase B (CALB) | N-benzylated-β³-amino esters | Enantioselective hydrolytic resolution |
| Porcine Liver Esterase | Tri- and tetrapeptide esters | Deprotection of carboxyl group |
| α-Chymotrypsin | Tri- and tetrapeptide esters | Deprotection of carboxyl group |
| Thermitase | Tri- and tetrapeptide esters | Deprotection of carboxyl group |
| Glucuronoyl Esterase | Lignin-carbohydrate complex model with benzyl ester bond | Splitting of the LC benzyl ester bond |
Reactions Involving the Amine Functional Group
The primary amino group in this compound is a key site for a variety of chemical transformations, including protection, acylation, and alkylation.
Common N-protecting groups include the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the tert-butyloxycarbonyl (Boc) group, which is acid-labile. Another relevant group is the benzyloxycarbonyl (Z or Cbz) group, which is typically removed by catalytic hydrogenation. The p-Nitrobenzyloxycarbonyl (pNZ) group has also been used as a temporary Nα-protecting group. ub.edu The choice of protecting group must be orthogonal to the benzyl ester protecting the carboxyl group; for example, using a base-labile Fmoc group allows for its selective removal without affecting the benzyl ester, which is stable to bases but can be cleaved by hydrogenation. Conversely, the 9-Phenyl-9-fluorenyl (Pf) protecting group is readily removed by hydrogenolysis, a condition that would also cleave the benzyl ester. nih.gov
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Benzyl Ester |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | High |
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | High |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation | Low (cleaved simultaneously) |
| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., Zn/AcOH) or Hydrogenation | Low (cleaved simultaneously with hydrogenation) |
The nucleophilic primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides or anhydrides, to form N-acyl derivatives. This reaction is fundamental in forming peptide bonds. For example, coupling with an N-protected amino acid (activated as an acyl chloride, active ester, etc.) would yield a protected dipeptide.
Another important acylation is the Friedel-Crafts reaction, although this typically involves the acylation of an aromatic ring rather than the amino group. nih.govmasterorganicchemistry.comwikipedia.org However, the principles of acylation are general. The reaction of this compound with, for example, acetyl chloride in the presence of a non-nucleophilic base would yield N-acetyl-L-phenylalanine benzyl ester. This transformation is crucial for synthesizing a wide range of modified amino acid derivatives.
The primary amino group can be alkylated, for instance, with benzyl halides. The reaction of this compound with two or more equivalents of benzyl bromide in the presence of a base leads to the formation of Benzyl N,N-dibenzyl-L-phenylalaninate. nih.gov This exhaustive benzylation converts the primary amine into a tertiary amine. The resulting N,N-dibenzyl group can serve as a protecting group that is stable under a variety of conditions but can be removed by catalytic hydrogenolysis. The simultaneous removal of the N,N-dibenzyl groups and the O-benzyl ester group via hydrogenation would yield L-phenylalanine. nist.gov This strategy of using multiple benzyl-type protecting groups is common in carbohydrate and amino acid chemistry.
Transformations at the Carboxyl Group (Post-Deprotection)
Once the carboxyl group of this compound is deprotected to yield L-phenylalanine, it can be activated and converted into several important functional groups. These transformations are fundamental in peptide synthesis and the creation of modified amino acid derivatives.
The free carboxylic acid of L-phenylalanine serves as a starting point for the synthesis of hydrazides, amides, carbonyl azides, and thioesters. These derivatives are valuable intermediates in organic synthesis and medicinal chemistry.
Hydrazides: L-phenylalanine hydrazide is recognized as a key compound in pharmaceutical research, utilized in the synthesis of bioactive molecules. chemimpex.com The formation of a hydrazide is typically achieved by reacting the corresponding amino acid ester with hydrazine hydrate. This conversion provides a versatile building block for further elaboration.
Amides: The formation of an amide bond from the carboxylic acid of L-phenylalanine is a cornerstone of peptide synthesis. This transformation requires the activation of the carboxyl group. Various coupling reagents are employed to facilitate this reaction and prevent side reactions like racemization. For instance, N-acylated L-phenylalanine can be coupled with amines using reagents like PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or T3P® (Propanephosphonic acid anhydride). researchgate.net In one example, (tert-butoxycarbonyl)-L-phenylalanine was reacted with 4-methoxy-N-methylaniline using PyBop and DIEA (N,N-Diisopropylethylamine) to form the corresponding amide. nih.gov Another approach involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. nih.gov
Carbonyl Azides: The synthesis of carbonyl azides from carboxylic acids is a critical step in the Curtius rearrangement, a process that converts carboxylic acids into primary amines with the loss of one carbon atom. The carboxylic acid is first converted to an acyl chloride, which then reacts with an azide salt, such as sodium azide, to form the acyl azide. This intermediate can then be thermally rearranged to an isocyanate, which can be trapped by various nucleophiles.
Thioesters: Thioesters are important intermediates in the synthesis of peptides and other complex molecules. The conversion of the carboxylic acid of L-phenylalanine to a thioester can be achieved through several methods. One common approach is the condensation of the carboxylic acid with a thiol in the presence of a dehydrating agent like DCC (N,N'-Dicyclohexylcarbodiimide). wikipedia.org Alternatively, α-thio aromatic acids can be synthesized from the corresponding α-amino acid. For L-phenylalanine, this involves a two-step process starting with diazotization and bromination, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH). nih.gov Lawesson's reagent has also been reported for the direct conversion of carboxylic acids to thioacids, which are precursors to thioesters. nih.gov
| Derivative | Synthetic Method | Reagents |
| Hydrazide | Reaction with hydrazine | Hydrazine hydrate |
| Amide | Carboxylic acid activation and coupling | PyBOP®, T3P®, HATU, DIEA |
| Carbonyl Azide | Via acyl chloride | Thionyl chloride, Sodium azide |
| Thioester | Condensation with thiol | DCC, Thiols |
| Thioester | From α-bromo acid | HBr, NaNO₂, NaSH |
Reactivity with Transition Metal Complexes
The L-phenylalanine molecule, resulting from the deprotection of this compound, possesses multiple coordination sites—the amino group, the carboxylate group, and the aromatic π-system of the phenyl ring. This allows it to act as a versatile ligand, forming complexes with a variety of transition metals.
Research has shown that α-amino acids, including L-phenylalanine, react with high-valent transition metal halides to form coordination compounds. rsc.org These reactions can lead to interesting activation processes and the formation of novel chemical species.
The reaction of L-phenylalanine with titanium tetrachloride (TiCl₄) in dichloromethane (B109758) (CH₂Cl₂) results in the formation of a solid coordination complex. rsc.org Similarly, reactions with other high-valent halides from group 5, such as niobium pentachloride (NbCl₅) and tantalum pentachloride (TaCl₅), and group 6, like molybdenum pentachloride (MoCl₅) and tungsten hexachloride (WCl₆), also yield coordination complexes. rsc.org
In these complexes, the L-phenylalanine molecule typically acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. DFT (Density Functional Theory) calculations on related systems suggest that for divalent transition metal complexes of phenylalanine, the metal-oxygen bond is often shorter than the metal-nitrogen bond. nih.govresearchgate.net The interaction of the metal with the aromatic ring of the phenylalanine side chain can also contribute to the stability of these complexes. ru.nl
The specific products and their structures can be influenced by the reaction stoichiometry and the presence of other reagents. For example, the reaction between TiCl₄, L-phenylalanine, and triethylamine (B128534) (NEt₃) yields the salt [NHEt₃][TiCl₄(L-phenylalanine)]. rsc.org These studies demonstrate the rich coordination chemistry of L-phenylalanine with electrophilic and Lewis acidic high-valent metal centers.
| Metal Halide | Product Type |
| TiCl₄ | Coordination Complex |
| NbCl₅ | Coordination Complex |
| TaCl₅ | Coordination Complex |
| MoCl₅ | Coordination Complex |
| WCl₆ | Coordination Complex |
Applications of Benzyl 3 Phenyl L Alaninate in Advanced Organic Synthesis
Role as a C-Terminal Protecting Group in Peptide Synthesis
In peptide synthesis, the selective formation of amide bonds between specific amino acids requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The carboxyl group of the C-terminal amino acid is commonly protected as an ester, and the benzyl (B1604629) ester is a classic and widely used choice. Benzyl 3-phenyl-L-alaninate serves as the starting point when L-phenylalanine is the C-terminal residue. The benzyl group is advantageous due to its stability under various reaction conditions used for peptide chain elongation and its susceptibility to removal under specific, mild conditions, most notably catalytic hydrogenolysis. libretexts.orglibretexts.org
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. wikipedia.org Benzyl esters are integral to one of the two primary SPPS strategies: the Boc/Bzl protection scheme.
In this approach, the temporary Nα-amino group protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain protection for trifunctional amino acids is typically afforded by benzyl (Bzl) or benzyl-based groups. wikipedia.orgbeilstein-journals.orgpeptide.com The C-terminal amino acid, such as this compound, is first anchored to the resin. The synthesis proceeds through cycles of Nα-Boc deprotection using trifluoroacetic acid (TFA) and coupling of the next Boc-protected amino acid. The benzyl ester protecting the C-terminus and the benzyl-based side-chain protecting groups are stable to the repeated TFA treatments. wikipedia.orgpeptide.com In the final step, a strong acid, typically anhydrous hydrogen fluoride (HF), is used to simultaneously cleave the completed peptide from the resin and remove all the benzyl-based side-chain protecting groups. wikipedia.orgluxembourg-bio.com This strategy remains valuable, particularly for synthesizing peptides prone to aggregation or those containing base-sensitive functionalities, where the alternative Fmoc/tBu strategy would be unsuitable. wikipedia.org
| Parameter | Boc/Bzl SPPS Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) |
| C-Terminal/Side-Chain Protection | Benzyl (Bzl) esters/ethers |
| Nα-Deprotection Condition | Moderate Acid (e.g., Trifluoroacetic Acid - TFA) |
| Final Cleavage Condition | Strong Acid (e.g., Hydrogen Fluoride - HF) |
| Key Advantage | Avoids basic conditions, useful for base-sensitive peptides. |
Before the dominance of SPPS, peptide synthesis was conducted entirely in solution. Solution-phase peptide synthesis (LPPS) remains relevant for large-scale industrial production and for certain complex peptides that are difficult to assemble on a solid support. libretexts.orgwikipedia.org In this methodology, protecting the C-terminal carboxyl group is essential, and conversion to a benzyl ester is a common and effective strategy. libretexts.orglibretexts.org
The synthesis involves coupling an N-protected amino acid with a C-protected amino acid (like this compound) using a coupling reagent. After each coupling step, the intermediate dipeptide must be isolated and purified before the next amino acid is added. beilstein-journals.org The benzyl ester group is stable throughout these steps. A key advantage of using a benzyl ester in solution-phase synthesis is its orthogonal removal. It can be cleanly cleaved via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild method that does not affect most other protecting groups, including the Boc or Z (benzyloxycarbonyl) groups often used for Nα-protection. libretexts.orglibretexts.org This orthogonality allows for precise, stepwise deprotection strategies crucial for the synthesis of complex peptide fragments.
Branched peptides, which contain a second peptide chain linked to the side chain of an amino acid within the main backbone, are of great interest for developing therapeutic peptides with improved stability and biological activity. nih.govspringernature.comresearchgate.net A sophisticated strategy for creating these structures employs a side-chain benzyl ester as a chemical handle for initiating the branch.
In this method, an amino acid with a carboxylic acid side chain, such as aspartic acid, is incorporated into the peptide with its side-chain carboxyl group protected as a benzyl ester. nih.govresearchgate.netresearchgate.net This side-chain benzyl ester is stable during the assembly of the main peptide backbone. After the linear chain is complete, the benzyl ester can be selectively converted into a hydrazide through hydrazinolysis. nih.govresearchgate.net This hydrazide group then serves as the ligation point to which a second, pre-synthesized peptide (often with a C-terminal thioester) can be attached via native chemical ligation or direct amidation, resulting in a precisely formed branched peptide. nih.govresearchgate.net This convergent and efficient method facilitates the creation of novel peptide architectures. nih.govresearchgate.net
Enzymatic methods for peptide synthesis offer significant advantages over chemical methods, including high selectivity and mild, environmentally friendly reaction conditions. ias.ac.in Proteases like papain, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation. ias.ac.infrontiersin.org
Research has shown that the choice of C-terminal ester on the amino acid substrate can significantly influence the efficiency of the enzymatic reaction. Specifically, the benzyl ester group of amino acid monomers has been found to enhance substrate affinity for papain. acs.org This enhanced affinity broadens the substrate specificity of the enzyme, allowing it to polymerize amino acids that it might otherwise process poorly. acs.org For instance, studies on the chemoenzymatic polymerization of alanine (B10760859) and glycine (B1666218) found that the benzyl esters of these amino acids were much more efficient substrates for papain-catalyzed polymerization compared to methyl or ethyl esters. acs.org This makes this compound a potentially superior substrate for enzyme-catalyzed reactions, facilitating the efficient synthesis of peptides under mild, aqueous conditions. mdpi.com
Chiral Building Block in Asymmetric Organic Transformations
The value of this compound extends beyond peptide synthesis. As a chiral molecule, it serves as a versatile starting material, or "chiral building block," for the synthesis of other complex, enantiomerically pure compounds. The inherent stereochemistry of the L-phenylalanine backbone can be transferred to new molecules, which is a powerful strategy in asymmetric synthesis.
Unnatural α-amino acids and their derivatives are crucial components in many pharmaceutical compounds. nih.gov Chiral molecules like this compound can be used as scaffolds to build more complex, non-peptide structures. For example, the chiral amine center can direct stereoselective reactions at adjacent positions.
While direct examples starting from this compound are specific, the principle is well-established. Chiral amino esters are used in the synthesis of renin inhibitors, where enzymes can enantioselectively hydrolyze a racemic ester to yield a chiral acid, a key building block. nih.gov Furthermore, the core structure of phenylalanine is a precursor in the synthesis of various alkaloids and other natural products. The protected carboxylate and the primary amine of this compound are functional handles that can be manipulated to build complex heterocyclic systems or other architecturally sophisticated molecules while retaining the original stereochemical integrity. Engineered enzymes, such as threonine aldolases, are being developed to use chiral amines for stereoselective C-C bond formation, highlighting the potential of using derivatives like this compound to access a wide variety of enantiopure 1,2-amino alcohols and other valuable chiral intermediates. nih.gov
Application in the Construction of Chiral Drug Candidates
The intrinsic chirality of this compound makes it an excellent starting material for the asymmetric synthesis of pharmaceutical agents. Unnatural α-amino acids, derived from natural precursors like L-phenylalanine, are key components in many biologically active compounds. The synthesis of these derivatives often involves the alkylation of protected amino acid templates. For instance, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a photoreactive amino acid, has been accomplished through the alkylation of a sultam derivative of Boc-sarcosinate. This specialized amino acid was then incorporated into a peptide antagonist for the Substance P receptor, demonstrating the utility of such building blocks in creating tools for pharmacological research.
Furthermore, phenylalanine derivatives are integral to the development of allosteric modulators for receptors like the β2-adrenergic receptor (β2AR). The synthesis of these complex molecules can be achieved through the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides, catalyzed by phase transfer catalysts, to produce unnatural phenylalanine derivatives in high yield and enantioselectivity. Additionally, chiral building blocks derived from phenylalanine esters have been used in the large-scale preparation of intermediates for renin inhibitors, which are used to treat hypertension.
Examples in Organic Synthesis: Azetidinoneisothiazolidinones, Benzodiazepine-2,5-diones, Lactams, Piperazine-2,5-diones, Imidazo Acetates
The structural framework of this compound is a cornerstone for synthesizing a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active molecules.
Azetidinoneisothiazolidinones and Imidazo Acetates: While specific examples starting directly from this compound are not prominently detailed in recent literature, the fundamental reactivity of the amino acid ester makes it a suitable precursor for various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions to form nitrogen-containing rings, and the ester can be modified or participate in condensations, suggesting its potential in accessing complex scaffolds like fused azetidinones or imidazole derivatives.
Benzodiazepine-2,5-diones: Benzofused seven-membered heterocycles, such as 1,4-benzodiazepines (BZDs), are privileged structures in medicinal chemistry due to their wide range of biological activities. The synthesis of chiral 3-vinyl-1,4-BZDs has been efficiently achieved through rhodium-catalyzed asymmetric hydroamination, showcasing a modern approach to constructing these valuable heterocyclic cores with high enantioselectivity.
Lactams: β-Lactams (azetidin-2-ones) are another critical class of heterocycles, famously forming the active core of penicillin and cephalosporin antibiotics. Phenylalanine-derived β-lactams have been synthesized and investigated as modulators for transient receptor potential cation channel subfamily M member 8 (TRPM8), which is implicated in various pathological conditions.
Piperazine-2,5-diones: Also known as diketopiperazines, these are cyclic dipeptides formed from the condensation of two amino acids. They are prevalent in nature and serve as valuable scaffolds in drug discovery. The synthesis can proceed through the cyclization of a dipeptide ester, a reaction for which this compound is a suitable starting component.
Synthesis of Tetramic Acid Scaffolds
Tetramic acids, characterized by a pyrrolidine-2,4-dione ring system, are found in a multitude of natural products exhibiting potent antibiotic, antiviral, and cytotoxic properties. This compound and other amino acid esters are key precursors for the enantioselective synthesis of these scaffolds. The primary method for their construction is the Lacey-Dieckmann cyclization, an intramolecular Dieckmann condensation of an N-acetoacetyl amino acid ester.
The process involves acylating the amino group of the phenylalanine ester, followed by a base-catalyzed intramolecular cyclization. This reaction establishes the chiral center from the parent amino acid at the C5 position of the tetramic acid ring. The resulting 3-acyl tetramic acids can be further modified, making this a modular and efficient route to a wide range of structurally diverse and biologically interesting molecules. The tetramic acid core is remarkably stable, allowing for a variety of subsequent chemical transformations.
Table 1: Synthesis of Tetramic Acid Scaffolds
| Starting Material | Key Reaction | Product Scaffold | Biological Relevance |
| L-Phenylalanine Ester | Lacey-Dieckmann Cyclization | (S)-5-Benzylpyrrolidine-2,4-dione | Core of antibiotic and antiviral natural products |
Precursor for Borono-L-phenylalanine (L-BPA) Derivatives
4-Borono-L-phenylalanine (L-BPA) is the most critical boron delivery agent used in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. BNCT relies on the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells, which is then irradiated with thermal neutrons to produce highly cytotoxic alpha particles and lithium-7 ions that destroy the cancer cells with minimal damage to surrounding healthy tissue.
The synthesis of L-BPA often starts from a chiral L-phenylalanine derivative where the stereocenter is already established. One major synthetic strategy involves the late-stage introduction of the boronic acid group onto the phenyl ring of a protected L-phenylalanine, such as N-acetyl-L-phenylalanine benzyl ester. This "Chirality First" approach leverages commercially available and enantiomerically pure starting materials. Various methods, including palladium-catalyzed cross-coupling reactions, are employed to install the boron moiety. Although L-BPA has low aqueous solubility, derivatives and isomers like 3-borono-L-phenylalanine have been synthesized to improve physicochemical properties for clinical use.
Table 2: L-BPA Synthesis Strategies
| Strategy | Description | Key Advantage |
| Chirality First | Starts with a chiral phenylalanine derivative; boron is added later. | Utilizes readily available, enantiopure starting materials. |
| Boron First | Starts with a boron-containing benzene (B151609) derivative; the amino acid portion is built on. | Allows for early introduction of the boron moiety. |
Application in Molecular Recognition and Chiral Discrimination Studies
The study of how molecules recognize and interact with each other based on their shape and electronic properties is fundamental to chemistry and biology. This compound and similar amino acid esters are frequently used as guest molecules in these studies to probe the binding affinities and selectivities of synthetic host molecules (receptors).
Binding with Synthetic Receptors for Amino Acid Esters
Significant research has been dedicated to designing and synthesizing artificial receptors capable of selectively binding amino acids and their derivatives. This is challenging, particularly in aqueous or competitive organic solvents, as the receptor must overcome solvation and effectively compete for the guest molecule.
Glucose-based macrocycles and crown ethers have emerged as effective receptors for the chiral recognition of amino acid methyl esters. These hosts use a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects to bind the ammonium group and side chain of the amino acid ester. The binding affinity and enantioselectivity of these receptors are highly dependent on the solvent, with different binding modes observed in polar versus non-polar environments. For instance, a glucose-based crown ether demonstrated strong and selective binding for various amino acid esters, including phenylalanine methyl ester, with binding affinities and selectivities being strongly influenced by the coordinating ability of the solvent.
Table 3: Receptor Types for Amino Acid Ester Recognition
| Receptor Class | Key Structural Feature | Primary Interaction |
| Crown Ethers | Macrocyclic polyether | Hydrogen bonding with ammonium group |
| Glucose-based Macrocycles | Chiral carbohydrate scaffold | Multiple hydrogen bonds, hydrophobic interactions |
| Calixarenes/Resorcinarenes | Phenolic macrocycles | Formation of a binding cavity |
| Porphyrins | Tetrapyrrole macrocycle | π-π stacking, coordination chemistry |
Enantioselective Binding and Separation Processes
The separation of enantiomers is
Self-Assembled Systems for Molecular Discrimination
The intrinsic chirality of L-phenylalanine derivatives, such as this compound, makes them valuable building blocks for the creation of self-assembled systems capable of molecular discrimination. These systems leverage non-covalent interactions to create organized environments that can differentiate between enantiomers. For instance, chiral recognition can be achieved through interactions between a chiral molecule, like a phenylalanine derivative, and an analyte on a surface. One such method uses surface-enhanced Raman scattering (SERS) spectroscopy, which has been shown to discriminate between D- and L-phenylalanine with a high degree of sensitivity when a chiral drug molecule is present on silver-coated gold nanorods. rsc.org
Another approach involves using chiral chromophores, such as perylene bisimide (PBI) derivatives, which can distinguish D-phenylalanine in an aqueous solution. nih.gov The ability of the D-phenylalanine enantiomer to influence the aggregation of the chiral PBI derivative forms the basis for its detection and discrimination. nih.gov Furthermore, quartz crystal microbalance (QCM) has been employed to study the real-time adsorption behaviors of chiral phenylalanine enantiomers on functionalized surfaces, providing a powerful tool for investigating molecular recognition and chiral discrimination. researchgate.net These examples highlight a cooperative mechanism for chiral recognition, where the amplification of initial asymmetry can be influenced by chemical compounds within the system. nih.gov
Formation of Chiral Supramolecular Nanostructures
The self-assembly of L-phenylalanine derivatives is a powerful strategy for constructing chiral supramolecular systems with defined handedness, which is crucial in materials science and biology. rsc.org These derivatives can co-assemble with other molecules, even achiral ones, to form complex nanostructures like helical fibers. rsc.orgnih.gov A notable example is the co-assembly of L-phenylalanine derivatives with achiral bipyridines, which unexpectedly results in right-handed helical nanostructures instead of the anticipated left-handed helices. rsc.org This process is driven by intermolecular hydrogen bonding between the pyridyl and carboxylic groups. rsc.org
The final chirality of these supramolecular structures is highly sensitive to achiral environmental factors. nih.govresearchgate.net Factors such as the solvent's polarity, the length of hydrophobic chains on the gelator molecule, and the strength of hydrogen bond interactions play a significant role in modulating the self-assembly behavior and can even lead to the inversion of the supramolecular chirality. nih.govresearchgate.net For example, phenylalanine-based organogels can exhibit different helical directions depending on the low-polarity achiral solvent used. researchgate.net The primary driving force for this self-assembly is often hydrogen bonding, which can create layered architectures that give rise to supramolecular helical chirality. nih.gov
Computational Approaches to Chiral Discrimination of Phenylalanine Enantiomers
Computational modeling provides critical insights into the mechanisms governing chiral discrimination and the self-assembly of phenylalanine enantiomers. nih.gov Density Functional Theory (DFT) is employed to optimize the geometric conformations of molecules and investigate the supramolecular assembly mechanisms in systems like organogels. nih.gov These theoretical calculations help to explain how achiral factors, including the solvent microenvironment and intermolecular forces, can significantly modulate the assembly process and the resulting supramolecular chirality. nih.gov
Quantum mechanical studies have also been used to analyze the orientation-dependent energy surfaces of chiral amino acids. These studies reveal that non-bonded interactions can differ significantly between an L-L pair and a D-L pair of amino acids. This energetic difference is fundamental to understanding chiral preference at a molecular level, such as during peptide bond formation in ribosomal systems. researchgate.net By exploring the rotatory motion and potential repulsive interactions for L-L versus D-L pairs, computational models can predict which pairings are favorable, providing a theoretical basis for the observed chiral discrimination in biological and synthetic systems. researchgate.net
Role in Prodrug Design and Bioconversion
Ester derivatives of amino acids, including this compound, are frequently used in prodrug design. scirp.orgscirp.org Prodrugs are inactive or less active drug forms that are converted into the active therapeutic agent within the body through chemical or enzymatic processes. scirp.org The primary goal of using an ester prodrug strategy is to modify the physicochemical properties of the parent drug, such as its lipophilicity, to enhance membrane permeability, absorption, and bioavailability. scirp.orgscirp.org Amino acid ester prodrugs, in particular, can improve a drug's solubility and stability while potentially targeting specific transporters for more efficient delivery. scirp.org The ester bond is designed to be cleaved by bodily esterases, releasing the active drug in a controlled manner. scirp.org
Kinetics and Mechanisms of Ester Prodrug Degradation
The effectiveness of an ester prodrug is highly dependent on its degradation kinetics, which determines the rate and location of active drug release. The degradation of amino acid ester prodrugs is influenced by pH and the presence of enzymes. researchgate.netnih.gov The degradation process typically follows pseudo-first-order kinetics. nih.gov
A pH-rate profile for ester hydrolysis often shows a V-shaped curve, indicating that the degradation is catalyzed by both hydronium (acidic conditions) and hydroxide (B78521) (basic conditions) ions. nih.gov Consequently, these prodrugs are often more stable at lower pH values. nih.gov The chemical stability is also influenced by the molecular structure of the amino acid promoiety; for instance, valine esters have been observed to be more stable than their phenylalanine counterparts, which may be due to the destabilizing effect of the electron-withdrawing phenyl ring. nih.gov In the presence of plasma or cell homogenates, enzymatic hydrolysis significantly accelerates the degradation rate compared to simple aqueous solutions. researchgate.netnih.gov
Table 1: Stability of Model Amino Acid Ester Prodrugs at Varying pH
| Compound | pH | Half-life (t½) |
| BA-PG-Phe | < 6 | > 30 hours |
| BA-PG-Val | < 6 | > 30 hours |
| Phenylalanine Prodrugs | 7.4 | > 12 hours |
| Phenylalanine Prodrugs (in cell homogenate) | 7.4 | < 1 hour |
Data synthesized from findings on the chemical and enzymatic stabilities of various amino acid prodrugs. BA-PG-Phe and BA-PG-Val refer to specific model prodrugs (L-phenylalanine and L-valine esters of benzoic acid with a propylene glycol linker, respectively) to illustrate pH-dependent stability. nih.gov
Intramolecular Cyclization and Hydrolysis Pathways in Prodrugs
Ester prodrugs of dipeptides and amino acids can degrade through multiple pathways. The two primary competing reactions are the hydrolysis of the ester bond and an intramolecular cyclization reaction. researchgate.netfrontiersin.org
Hydrolysis: This is the direct cleavage of the ester linkage, typically catalyzed by enzymes (esterases) or hydroxide ions, which releases the parent amino acid or peptide and the alcohol moiety (in this case, benzyl alcohol). scirp.orgresearchgate.net
Intramolecular Cyclization: This pathway involves the nucleophilic attack of the terminal amino group on the ester carbonyl carbon. For dipeptide esters such as those involving Glycyl-L-phenylalanine (Gly-Phe), this intramolecular aminolysis leads to the formation of a 2,5-diketopiperazine, a stable cyclic dipeptide. researchgate.net This cyclization reaction is a non-enzymatic, intramolecularly-activated process that can dominate the degradation profile, especially at neutral pH (e.g., pH 7.4). researchgate.netnih.gov
The balance between these two pathways is critical for prodrug design, as cyclization can prevent the release of the intended active drug. researchgate.net In many cases, prodrug strategies are specifically designed to take advantage of facile intramolecular cyclization reactions to control the release kinetics independently of the drug's specific structure. nih.gov
Enzymatic Synthesis and Biocatalytic Applications of Benzyl 3 Phenyl L Alaninate
Enzyme-Catalyzed Esterification of Amino Acids
Enzyme-catalyzed esterification is a key method for the synthesis of amino acid esters. researchgate.net This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an enzyme, most commonly a lipase or a protease. nih.govnsf.gov The reaction is reversible, and strategies to shift the equilibrium towards the ester product, such as removing the water byproduct, are often employed. nih.gov In the context of Benzyl (B1604629) 3-phenyl-L-alaninate, this involves the esterification of L-phenylalanine with benzyl alcohol.
Proteases, which naturally catalyze the hydrolysis of peptide bonds, can also be used to synthesize esters under specific conditions, such as in non-aqueous media or with high concentrations of alcohol. researchgate.netnih.gov These enzymes exhibit high selectivity, which is advantageous for producing optically pure amino acid esters. While specific studies focusing on the Alcalase-catalyzed synthesis of Benzyl 3-phenyl-L-alaninate are not extensively detailed in the provided search results, the principle of using proteases for the esterification of N-protected amino acids is well-established. ru.nl For instance, proteases can convert N-protected amino acids into their corresponding alkyl or benzyl esters in near-anhydrous organic solvents. ru.nl The enzymatic process offers a high degree of regio- and stereoselectivity, often eliminating the need for side-chain protection of the amino acid monomers. nih.gov
The choice of the ester group on an amino acid monomer has a profound impact on the efficiency of enzyme-catalyzed reactions. acs.org Research has shown that the benzyl ester group, in particular, can significantly enhance the substrate affinity and broaden the substrate specificity of the enzyme catalyst. acs.orgnih.gov In a study on chemoenzymatic polymerization mediated by the protease papain, the efficiency of different ester groups was compared. acs.org The results indicated that the benzyl ester group (OBzl) provided a much greater polymerization efficiency for amino acids like alanine (B10760859) and glycine (B1666218) compared to methyl (OMe), ethyl (OEt), and tert-butyl (OtBu) esters. acs.org
The benzyl ester group allowed the enzyme papain to polymerize alanine and glycine with similar efficiency, despite the fact that papain's natural affinity for alanine is substantially higher than for glycine. acs.orgnih.gov This suggests that the benzyl group enhances the interaction between the amino acid monomer and the enzyme's active site, effectively leveling the playing field for amino acids with differing side chains. acs.org This enhanced reactivity means that polymerizations can be achieved in shorter times and with lower enzyme concentrations. acs.org
Table 1: Effect of Ester Group on Papain-Catalyzed Polymerization Efficiency
| Ester Group | Relative Efficiency | Key Findings |
|---|---|---|
| Benzyl (OBzl) | Highest | Enhances yield and peptide length; shortens reaction time; allows for lower enzyme concentration; broadens substrate specificity. acs.org |
| Ethyl (OEt) | Medium | Less efficient than benzyl ester. acs.org |
| Methyl (OMe) | Low | Less efficient than benzyl and ethyl esters. acs.org |
| tert-Butyl (OtBu) | Not Reactive | Not sufficiently reactive for polymerization under the studied conditions. acs.org |
Chemoenzymatic Polymerization for Peptide and Polymer Synthesis
Chemoenzymatic polymerization (CEP) has emerged as an environmentally friendly method for synthesizing polypeptides. nih.gov This technique utilizes proteolytic enzymes to catalyze the formation of peptide bonds from amino acid esters in aqueous environments. nih.govadvancedsciencenews.com A key advantage of CEP is that it often proceeds without the need to protect reactive side-chain functional groups, thanks to the high specificity of the enzymes used. nih.gov The process involves a kinetically controlled synthesis where the amine group of a free monomer attacks an enzyme-substrate complex, leading to peptide bond formation. acs.org
Papain, a cysteine protease, is one of the most studied enzymes for chemoenzymatic polymerization due to its broad substrate specificity and high activity. acs.orgmdpi.com It effectively catalyzes the polymerization of various amino acid esters, including those with benzyl groups. acs.orgacs.org The polymerization process begins with the formation of a covalent acyl-intermediate complex between papain and the carboxyl ester group of the monomer, such as this compound. acs.orgnih.gov Subsequently, the deacylation of this complex by the amino group of another monomer results in the formation of a peptide bond. acs.orgnih.gov Studies have demonstrated that using amino acid benzyl esters as monomers leads to enhanced yields and greater peptide lengths in shorter polymerization times compared to other esters. acs.org
The nature of the ester group on the amino acid monomer is a critical factor that drastically affects polymerization efficiency. acs.orgnih.gov A comparative study on the papain-mediated polymerization of alanine and glycine with different ester groups (methyl, ethyl, benzyl, and tert-butyl) revealed a clear hierarchy of reactivity. acs.org
The efficiency was classified in the order: Benzyl (OBzl) > Ethyl (OEt) > Methyl (OMe). acs.org The tert-butyl ester (OtBu) was found to be unreactive. acs.org The benzyl ester group significantly enhanced the efficiency of the kinetically controlled synthesis, even when using lower enzyme concentrations or with amino acids that have a low affinity for the enzyme, such as glycine. acs.org This enhancement allows for ideal copolymerization where the composition of the resulting polypeptide can be precisely regulated by the feed ratio of the monomers. acs.org
Table 2: Research Findings on the Impact of Benzyl Esters in Papain-Mediated Polymerization
| Research Finding | Description | Citation |
|---|---|---|
| Enhanced Reactivity | Alanine and Glycine benzyl esters exhibited much greater polymerization efficiency than their methyl, ethyl, or tert-butyl counterparts. | acs.orgnih.gov |
| Broadened Specificity | The benzyl ester group enabled papain to polymerize alanine and glycine equally well, overcoming the enzyme's natural preference for alanine. | acs.orgnih.gov |
| Improved Conditions | Use of benzyl esters allowed for higher yields and longer peptides with shorter reaction times and lower papain concentrations. | acs.org |
| Ideal Copolymerization | The enhanced and equalized reactivity allows the monomer feed ratio to directly control the final polypeptide composition. | acs.org |
Enzymatic Deprotection of this compound
In peptide synthesis, protecting groups are used to temporarily block reactive functional groups to ensure specific bond formation. The benzyl ester is a common protecting group for the carboxylic acid moiety of an amino acid. commonorganicchemistry.com After the desired peptide sequence is assembled, this protecting group must be removed. While chemical methods like catalytic hydrogenolysis are common for benzyl group removal, they can be harsh and incompatible with other sensitive functional groups in the peptide. commonorganicchemistry.com
Enzymatic deprotection offers a milder and more selective alternative. nih.govpnas.org Various enzymes, including certain proteases and esterases, can catalyze the hydrolysis of ester bonds under specific, mild aqueous conditions. nih.gov For example, enzymes like thermitase, porcine liver esterase, carboxypeptidase A, and α-chymotrypsin have been investigated for the hydrolysis of peptide esters, including benzyl esters. nih.gov This enzymatic approach avoids side reactions associated with alkaline saponification and can proceed with a high degree of stereospecificity. nih.govnih.gov The use of enzymes for the removal of protecting groups is a key step in developing greener and more efficient peptide synthesis protocols. nih.govacs.org
Hydrolysis by Specific Esterases and Proteases (e.g., Thermitase, Porcine Liver Esterase, Carboxypeptidase A, Alpha-Chymotrypsin)
The enzymatic cleavage of the benzyl ester in this compound can be accomplished by a variety of hydrolases, each with its own substrate specificity and optimal reaction conditions. Key enzymes that have been investigated for the deprotection of peptide esters, including benzyl esters, are Thermitase, Porcine Liver Esterase, Carboxypeptidase A, and alpha-Chymotrypsin nih.gov. The hydrolytic activity of these enzymes on this compound results in the formation of L-phenylalanine and benzyl alcohol.
Thermitase , a thermostable serine protease, exhibits broad substrate specificity and can effectively hydrolyze ester bonds. Its utility in peptide synthesis includes the deprotection of carboxyl groups under controlled pH conditions nih.gov. The efficiency of Thermitase in hydrolyzing this compound is influenced by factors such as temperature, pH, and the presence of organic co-solvents, which are often necessary to solubilize the protected peptide substrates nih.gov.
Porcine Liver Esterase (PLE) is a widely used biocatalyst in asymmetric synthesis due to its broad substrate tolerance and enantioselectivity nih.gov. It is known to catalyze the hydrolysis of a variety of esters, including those of amino acids. In the context of this compound, PLE can recognize the ester linkage and facilitate its cleavage to yield the free acid. The reaction is typically carried out in aqueous buffer systems, often with the addition of a co-solvent to improve substrate solubility.
Carboxypeptidase A (CPA) , a metalloexopeptidase, specifically catalyzes the hydrolysis of the C-terminal peptide bond in proteins and peptides. Its specificity is directed towards residues with aromatic or large aliphatic side chains, such as phenylalanine nih.govmdpi.com. While its primary role is in peptide bond cleavage, CPA can also exhibit esterase activity, particularly on N-acylated amino acid esters. For this compound, CPA would recognize the C-terminal phenylalanine residue and hydrolyze the benzyl ester bond. The catalytic mechanism involves a zinc ion at the active site, which polarizes the ester carbonyl group and facilitates nucleophilic attack by a water molecule nih.gov.
Alpha-Chymotrypsin , a serine protease found in the digestive system, is well-known for its specificity in cleaving peptide bonds and esters C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan sigmaaldrich.com. This makes it a prime candidate for the selective hydrolysis of this compound. The enzyme's active site contains a hydrophobic pocket that accommodates the phenyl side chain of the substrate, positioning the benzyl ester bond for efficient catalysis by the serine nucleophile in the catalytic triad.
Below is an interactive data table summarizing the typical reaction conditions for the enzymatic hydrolysis of substrates analogous to this compound.
| Enzyme | Substrate Analog | pH | Temperature (°C) | Co-solvent | Observations |
| Thermitase | Tri- and Tetrapeptide Benzyl Esters | Controlled | Not specified | Dimethylformamide, Dimethylsulfoxide | Suppresses proteolytic degradation and improves solubility. nih.gov |
| Porcine Liver Esterase | Various Esters | 7-8 | 25-37 | Polar organic co-solvents | Widely used for asymmetric hydrolysis. |
| Carboxypeptidase A | Hippuryl-L-phenylalanine | 7.5 | 25 | Aqueous buffer | Specific for C-terminal aromatic residues. worthington-biochem.comsigmaaldrich.com |
| Alpha-Chymotrypsin | N-acetyl-L-phenylalanine methyl ester | 7.8-8.0 | 25-37 | Aqueous buffer | High specificity for aromatic amino acid esters. sigmaaldrich.com |
Advantages of Enzymatic Deprotection in Sensitive Syntheses
The use of enzymes for the removal of the benzyl protecting group from this compound and similar compounds offers several distinct advantages, particularly in the context of synthesizing molecules with sensitive functional groups.
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at or near neutral pH and ambient temperatures nih.gov. This is in stark contrast to many chemical deprotection methods that may require harsh acidic or basic conditions, high pressures, or the use of heavy metal catalysts, which can lead to the degradation of sensitive functionalities elsewhere in the molecule.
High Chemoselectivity and Regioselectivity: Enzymes exhibit remarkable specificity for the reactions they catalyze. For instance, an esterase will cleave an ester bond without affecting other functional groups such as amides, ethers, or sensitive protecting groups on other parts of the molecule. This high degree of chemoselectivity minimizes the need for extensive protection and deprotection steps for other functional groups, leading to more efficient and atom-economical synthetic routes.
Stereospecificity: Enzymes are chiral catalysts and can often distinguish between enantiomers of a racemic substrate or prochiral centers in a molecule. This stereospecificity is particularly valuable in pharmaceutical synthesis, where often only one enantiomer of a drug is active. In the case of this compound, the use of specific enzymes ensures that the chirality of the L-phenylalanine backbone is maintained without racemization, a common side reaction under harsh chemical conditions nih.gov.
Avoidance of Side Reactions: Chemical deprotection methods can sometimes lead to undesirable side reactions. For example, catalytic hydrogenolysis, while common for benzyl group removal, can also reduce other functional groups like alkenes or alkynes. Enzymatic deprotection avoids such issues, providing a cleaner reaction profile with fewer byproducts, which simplifies purification processes. For instance, in peptide synthesis, enzymatic deprotection can prevent side reactions associated with alkaline-labile side chains (e.g., asparagine and glutamine) and cleavage of base-labile protecting groups nih.gov.
Environmental Sustainability: Enzymatic processes are generally considered "green" as they are biodegradable, operate under mild conditions, and often use water as a solvent, reducing the reliance on volatile and hazardous organic solvents.
Degradation and Stability of Benzyl 3 Phenyl L Alaninate
Chemical Degradation Pathways
Chemical degradation primarily involves the cleavage of the ester bond or intramolecular reactions leading to new cyclic structures. These reactions are often dependent on the surrounding environmental conditions.
The ester linkage in Benzyl (B1604629) 3-phenyl-L-alaninate is susceptible to hydrolysis, a reaction that cleaves the bond to yield L-phenylalanine and benzyl alcohol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the benzyl ester is catalyzed by hydronium ions (H₃O⁺). The reaction typically proceeds through an A-2 mechanism, where the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Acidic conditions can favor the formation of benzyl ester bonds between carboxyl groups and quinone methide intermediates, a process observed in lignin biosynthesis models, suggesting that the reverse reaction, hydrolysis, is also influenced by acidity. ncsu.edunih.gov
Neutral to Alkaline Conditions (pH ≥ 7): In neutral or alkaline solutions, hydrolysis is mediated by hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water. The reaction generally follows a BAc2 mechanism, involving the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the benzyloxy group as the leaving group to form the carboxylate salt of L-phenylalanine. The rate of this base-catalyzed hydrolysis increases with higher pH due to the increased concentration of hydroxide ions. core.ac.uk For amino acid esters, the reaction scheme is complicated by the presence of both the protonated (EH⁺) and unprotonated (E) forms of the ester, which react in parallel pathways with hydroxide ions. core.ac.uk
Table 1: Summary of Hydrolysis Pathways for Benzyl 3-phenyl-L-alaninate
| pH Condition | Catalyst | Predominant Mechanism | Primary Degradation Products |
|---|---|---|---|
| Acidic | H₃O⁺ | A-2 (Acid-catalyzed) | L-Phenylalanine, Benzyl alcohol |
| Neutral | H₂O (slow) | BAc2 (Base-catalyzed) | L-Phenylalanine, Benzyl alcohol |
| Alkaline | OH⁻ | BAc2 (Base-catalyzed) | L-Phenylalaninate salt, Benzyl alcohol |
Amino acid esters, particularly dipeptide esters, are known to undergo intramolecular cyclization to form 2,5-diketopiperazines (DKPs), which are six-membered cyclic dipeptides. nih.govbaranlab.org While this compound is a single amino acid ester, under certain conditions, particularly upon heating, it can react with another molecule of itself or a different amino acid ester to form a DKP. acs.org
For instance, two molecules of this compound could potentially undergo intermolecular aminolysis followed by cyclization. The amino group of one molecule attacks the ester carbonyl of another, forming a linear dipeptide ester, which can then rapidly cyclize to form cyclo(L-Phe-L-Phe), a diketopiperazine. This type of thermally induced cyclization is a common method for synthesizing DKPs. nih.govacs.org The reaction is driven by the formation of the thermodynamically stable cyclic structure.
Table 2: Potential Cyclization By-product of this compound
| Reactant | Condition | Potential By-product | By-product Class |
|---|
Enzymatic Degradation Mechanisms
Enzymes can catalyze the degradation of this compound with high specificity and efficiency, typically targeting the ester bond.
The ester bond of this compound is a substrate for various hydrolytic enzymes.
Esterases: General esterases, such as porcine liver esterase, are capable of hydrolyzing a wide range of ester bonds, including those in amino acid esters. nih.gov These enzymes would cleave the benzyl ester to release L-phenylalanine and benzyl alcohol.
Peptidases (with Esterase Activity): Certain proteases, particularly serine proteases like α-chymotrypsin, exhibit significant esterase activity (sometimes referred to as esterolytic activity). Chymotrypsin has a strong preference for cleaving peptide bonds adjacent to large hydrophobic amino acid residues like phenylalanine. worthington-biochem.comlibretexts.org This specificity extends to the hydrolysis of esters of these amino acids. worthington-biochem.com The enzyme utilizes a catalytic triad (serine, histidine, aspartate) in its active site to attack the carbonyl carbon of the ester, forming a covalent acyl-enzyme intermediate. libretexts.org This intermediate is then hydrolyzed by water, releasing L-phenylalanine and regenerating the active enzyme. The hydrolysis of amino acid esters by chymotrypsin is well-documented and serves as a classic model for studying its catalytic mechanism. nih.govacs.orgresearchgate.net
Environmental and Biological Degradation Context
Once this compound is hydrolyzed to L-phenylalanine and benzyl alcohol, these products can enter various environmental and biological degradation pathways. The focus here is on the fate of the amino acid component.
Microorganisms have evolved diverse and complex pathways to catabolize amino acids like L-phenylalanine as a source of carbon, nitrogen, and energy.
Phenylacetate Pathway (Aerobic Bacteria): A predominant pathway for phenylalanine degradation in many bacteria, including Escherichia coli, involves its conversion to phenylacetate. nih.gov This pathway proceeds through intermediates like phenylpyruvate and phenylacetyl-CoA. The aromatic ring of phenylacetyl-CoA is then activated and cleaved, ultimately yielding central metabolites such as acetyl-CoA and succinyl-CoA, which can enter the Krebs cycle. nih.gov
Hydroxylation to Tyrosine: In some fungi and bacteria, the first step in phenylalanine catabolism is its hydroxylation to form L-tyrosine. This reaction is catalyzed by phenylalanine hydroxylase. Tyrosine is then further degraded through a series of intermediates, including homogentisate, before its aromatic ring is cleaved to produce fumarate and acetoacetate. nih.gov
Ammonia-Lyase Pathway: Some microorganisms and plants can deaminate phenylalanine using phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid can then be further metabolized, often via β-oxidation of the side chain, to produce benzoic acid, which can be hydroxylated and enter ring-cleavage pathways. ubc.ca
Other Bacterial Pathways: Certain bacteria utilize alternative routes. For example, some chloridazon-degrading bacteria can metabolize L-phenylalanine to L-2,3-dihydroxyphenylalanine, which is then subject to meta-ring cleavage by a dioxygenase, eventually forming aspartic acid and 4-hydroxy-2-oxovaleric acid. nih.gov
These microbial pathways highlight the complete mineralization of the phenylalanine portion of the parent compound in various ecosystems.
Table 3: Overview of Microbial Degradation Pathways for L-Phenylalanine
| Pathway Name | Key Initial Step | Key Intermediates | End Products (Entering Central Metabolism) | Common in |
|---|---|---|---|---|
| Phenylacetate Pathway | Transamination to Phenylpyruvate | Phenylacetate, Phenylacetyl-CoA | Acetyl-CoA, Succinyl-CoA | Aerobic Bacteria (e.g., E. coli) nih.gov |
| Tyrosine Pathway | Hydroxylation to L-Tyrosine | Homogentisate | Fumarate, Acetoacetate | Fungi, some Bacteria nih.gov |
| Ammonia-Lyase Pathway | Deamination to Cinnamic Acid | Cinnamic acid, Benzoic acid | Acetyl-CoA | Plants, some Microorganisms ubc.ca |
| Meta-Cleavage Pathway | Dihydroxylation | L-2,3-dihydroxyphenylalanine | Aspartic acid, 4-hydroxy-2-oxovaleric acid | Specialized Bacteria nih.gov |
The stability of this compound, as an amino acid ester, is influenced by several factors, including temperature, pH, and the presence of enzymes. The ester linkage is susceptible to hydrolysis, which would yield L-phenylalanine and benzyl alcohol. The stability of the benzyl ester group is crucial in synthetic chemistry, where it is often used as a protecting group for the carboxylic acid functionality of amino acids.
Research into the preparation of amino acid benzyl esters has highlighted conditions that can affect their stability. For instance, the formation of these esters via Fischer-Speier esterification is often conducted under reflux in a solvent that azeotropically removes water. The choice of solvent and the reaction temperature are critical to prevent racemization of the chiral center of the amino acid. While solvents like benzene (B151609) or carbon tetrachloride have been used, concerns over their toxicity have led to the exploration of alternatives like cyclohexane (B81311). It has been observed that higher boiling point solvents, such as toluene, can lead to racemization of the amino acid benzyl ester, particularly for amino acids with electron-withdrawing side chains unimi.itresearchgate.net. This suggests that elevated temperatures can compromise the stereochemical integrity of this compound.
The degradation of this compound can also occur through enzymatic hydrolysis. Various enzymes, such as esterases and proteases, have the potential to cleave the ester bond. Studies on the enzymatic hydrolysis of peptide esters have shown that enzymes like thermitase, porcine liver esterase, carboxypeptidase A, and α-chymotrypsin can deprotect the carboxyl group nih.gov. The efficiency of this enzymatic degradation can be influenced by the surrounding microenvironment, including the presence of organic cosolvents like dimethylformamide and dimethylsulfoxide, which are often used to improve the solubility of protected peptides nih.gov.
In biological systems, the degradation would likely proceed via hydrolysis to L-phenylalanine and benzyl alcohol, which would then enter their respective metabolic pathways. The anaerobic degradation of both phenylalanine and benzyl alcohol has been studied in microorganisms like Aromatoleum aromaticum. In this bacterium, phenylalanine is degraded via transamination and decarboxylation to phenylacetaldehyde, which is then oxidized to phenylacetate researchgate.net.
Interactive Data Table: Factors Affecting the Stability of Amino Acid Benzyl Esters
| Factor | Effect on Stability | Influencing Conditions | Research Findings |
| Temperature | Can lead to racemization and degradation. | High temperatures, particularly during synthesis or storage. | Refluxing in higher boiling point solvents like toluene can cause racemization of amino acid benzyl esters unimi.itresearchgate.net. |
| pH | Susceptible to acid and base-catalyzed hydrolysis. | Extreme acidic or alkaline conditions. | Hydrolysis of the ester bond is a common degradation pathway for esters. |
| Enzymes | Can catalyze the hydrolysis of the ester bond. | Presence of esterases, proteases (e.g., thermitase, chymotrypsin). | Enzymatic deprotection of peptide esters has been demonstrated, with activity influenced by cosolvents nih.gov. |
| Solvents | Can influence the rate of racemization. | Choice of solvent during synthesis and storage. | Solvents with lower boiling points, like cyclohexane, are preferred to minimize racemization during synthesis unimi.itresearchgate.net. |
Metabolic Pathways Perturbed by Amino Acid Metabolites (Contextual)
The metabolic fate of this compound in a biological system would involve its hydrolysis into L-phenylalanine and benzyl alcohol. The subsequent metabolism of these two components can perturb various endogenous metabolic pathways.
L-Phenylalanine and its Metabolites:
L-phenylalanine is an essential amino acid, and its metabolism is tightly regulated. The primary metabolic pathway for phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase pharmaguideline.commun.ca. Tyrosine is a precursor for the synthesis of important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin pharmaguideline.commetwarebio.com.
In metabolic disorders such as Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of high levels of phenylalanine in the blood and tissues pharmaguideline.commetwarebio.comnih.gov. This accumulation results in the shunting of phenylalanine into alternative metabolic pathways, leading to the production of metabolites like phenylpyruvate, phenyllactate, and phenylacetate nih.gov. These elevated levels of phenylalanine and its metabolites can perturb several other metabolic pathways.
Metabolomics studies in a mouse model of PKU have revealed significant alterations in multiple metabolic pathways in the cerebral cortex. These include:
Phenylalanine, tyrosine, and tryptophan biosynthesis: The primary pathway affected due to the enzymatic block.
Valine, leucine, and isoleucine biosynthesis: Perturbations in the metabolism of other amino acids.
Alanine (B10760859), aspartate, and glutamate metabolism: Alterations in key pathways of central carbon and nitrogen metabolism.
Purine metabolism: Disturbances in nucleotide synthesis.
Arginine and proline metabolism: Changes in the metabolic pathways of other amino acids.
Methionine metabolism: Impact on one-carbon metabolism.
These disturbances in metabolic pathways are thought to contribute to the neurological dysfunction observed in untreated PKU nih.gov. The accumulation of phenylalanine can also impair protein synthesis and the production of neurotransmitters, further contributing to the pathophysiology of the disease metwarebio.comnih.gov.
Benzyl Alcohol and its Metabolites:
Benzyl alcohol is metabolized in the liver, primarily through oxidation to benzoic acid. This reaction is catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase nih.gov. Benzoic acid is then conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine wikipedia.orghmdb.ca.
High concentrations of benzyl alcohol can lead to toxic effects, and its metabolism can interfere with other metabolic processes. For instance, benzyl alcohol has been shown to inhibit hepatic alcohol dehydrogenase in a sex-dependent manner in rats nih.gov. This inhibition can lead to competition with other substrates of this enzyme, such as ethanol (B145695), potentially causing adverse metabolic interactions nih.gov. Furthermore, benzyl alcohol has been found to inhibit mitochondrial aldehyde dehydrogenase isoenzymes in female rats nih.gov. The modulation of these key enzymes in alcohol and aldehyde metabolism suggests that an influx of benzyl alcohol could perturb related metabolic pathways.
Interactive Data Table: Metabolic Pathways Perturbed by Phenylalanine and Benzyl Alcohol Metabolites
| Perturbing Metabolite(s) | Affected Metabolic Pathway | Key Observations | Context |
| High levels of Phenylalanine and its derivatives (phenylpyruvate, phenyllactate) | Phenylalanine, tyrosine, and tryptophan biosynthesis | Accumulation of phenylalanine and its metabolites due to enzymatic deficiency. | Phenylketonuria (PKU) pharmaguideline.comnih.gov |
| Valine, leucine, and isoleucine biosynthesis | Altered levels of branched-chain amino acids. | Phenylketonuria (PKU) nih.gov | |
| Alanine, aspartate, and glutamate metabolism | Disruption of central amino acid and energy metabolism. | Phenylketonuria (PKU) nih.gov | |
| Purine metabolism | Changes in nucleotide synthesis pathways. | Phenylketonuria (PKU) nih.gov | |
| Benzyl Alcohol | Alcohol and Aldehyde Metabolism | Inhibition of hepatic alcohol dehydrogenase and mitochondrial aldehyde dehydrogenase. | Studies in rats showing potential for metabolic interactions nih.gov. |
Future Research Directions and Emerging Applications for Benzyl 3 Phenyl L Alaninate
Development of Green Chemistry Approaches for Synthesis and Derivatization
Future research will increasingly focus on developing environmentally benign methods for the synthesis and derivatization of Benzyl (B1604629) 3-phenyl-L-alaninate. Green chemistry principles, such as the use of renewable resources, enzymatic catalysis, and sustainable solvents, are being integrated into synthetic pathways to reduce the environmental impact of chemical production.
One promising avenue is the use of enzymatic polymerization, which offers a green alternative to traditional chemical polymerization methods for producing polyesters. Enzymes can catalyze polymerization under mild conditions, often avoiding the need for toxic catalysts and harsh reagents. While direct enzymatic synthesis of polyesters from Benzyl 3-phenyl-L-alaninate is an area for future exploration, related research on the enzymatic ring-opening polymerization (eROP) of lactides and the polycondensation of lactic acid demonstrates the potential of this approach.
| Enzymatic Polymerization Method | Monomer | Enzyme Example | Resulting Polymer | Potential Green Advantage |
| Ring-Opening Polymerization (ROP) | Lactide (cyclic dimer of lactic acid) | Candida rugosa lipase | Polylactic acid (PLA) | Use of biocatalyst, mild reaction conditions. mdpi.com |
| Polycondensation | Lactic acid | Lipase | Polylactic acid (PLA) | Direct conversion, water as a by-product. mdpi.com |
The application of these enzymatic methods to monomers derived from this compound could lead to the creation of novel biodegradable polymers with unique properties. Furthermore, the development of continuous flow processes for synthesis and derivatization can enhance efficiency and reduce waste. nih.gov
Advancements in Medicinal Chemistry and Drug Design Utilizing this compound Scaffolds
The structural scaffold of this compound is a valuable starting point for the design of new therapeutic agents. Its derivatives have shown potential in various areas of medicinal chemistry, particularly in the development of enzyme inhibitors.
A notable example is the synthesis of novel benzyl-substituted (S)-phenylalanine derivatives as potent inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. In one study, a series of these derivatives demonstrated significantly greater inhibitory activity against DPP-4 than the marketed drug sitagliptin. nih.gov The 4-fluorobenzyl substituted phenylalanine derivative, in particular, showed high potency and selectivity. nih.gov
| Compound Type | Target Enzyme | Therapeutic Area | Key Findings |
| Benzyl-substituted (S)-phenylalanine derivatives | Dipeptidyl peptidase 4 (DPP-4) | Type 2 Diabetes | IC50 values in the nanomolar range, superior to sitagliptin. nih.gov |
| ((Benzyloxy)benzyl)propanamide derivatives | Not fully elucidated | Epilepsy | Potent anticonvulsant activity in animal models with a favorable safety profile. nih.gov |
Future research in this area will likely focus on synthesizing and evaluating a broader range of derivatives of this compound to explore their therapeutic potential against various diseases. The core structure provides a versatile platform for modification to optimize binding affinity, selectivity, and pharmacokinetic properties.
Exploration of Novel Biocatalytic Transformations and Enzyme Engineering
Biocatalysis is emerging as a powerful tool for the synthesis of chiral amines and their derivatives, offering high selectivity and sustainability. nih.govresearchgate.netmanchester.ac.ukuva.nlhims-biocat.eu The application of engineered enzymes to the synthesis and transformation of this compound and related compounds is a promising area of future research.
Enzyme engineering, through techniques like directed evolution and rational design, has expanded the substrate scope and catalytic efficiency of enzymes such as transaminases, amine dehydrogenases, and imine reductases. nih.govdovepress.com These engineered biocatalysts can be utilized for the stereoselective synthesis of noncanonical amino acids and their derivatives, which are valuable building blocks for pharmaceuticals. rsc.org
| Enzyme Class | Catalytic Function | Application in Chiral Amine Synthesis |
| Transaminases | Transfer of an amino group from a donor to a ketone or aldehyde. | Asymmetric synthesis of chiral amines with high enantioselectivity. dovepress.com |
| Amine Dehydrogenases | Reductive amination of ketones and aldehydes to form chiral amines. | Synthesis of chiral amines using ammonia as the amine donor. nih.govdovepress.com |
| Imine Reductases (IREDs) | Reduction of imines to amines. | Stereoselective synthesis of secondary and tertiary chiral amines. manchester.ac.uk |
| C–N Lyases | Addition of amines to α,β-unsaturated carboxylic acids. | Synthesis of N-functionalized α-amino acids. nih.gov |
Future research will likely involve the discovery and engineering of novel enzymes that can act directly on this compound to create a diverse range of derivatives. This could include the development of biocatalytic cascades where multiple enzymatic steps are performed in a single pot, further enhancing the efficiency and sustainability of the synthetic process. The biosynthesis of L-phenylalanine from inexpensive aromatic precursors like benzyl alcohol also points towards the potential for developing fully biosynthetic routes to this compound. nih.govresearchgate.netresearchgate.net
Refined Computational Modeling for Structure-Activity Relationship Studies
Computational modeling plays a crucial role in modern drug discovery and materials science. For this compound and its derivatives, refined computational techniques can provide valuable insights into their structure-activity relationships (SAR).
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how the structural features of a molecule influence its biological activity. nih.govmdpi.comuniroma1.it These methods can be used to build predictive models that guide the design of new derivatives with enhanced potency and selectivity. For instance, 3D-QSAR studies have been successfully applied to beta-phenylalanine derivatives as DPP-IV inhibitors and to clarify the SAR of TPH1 inhibitors. nih.govnih.govresearchgate.net
| Computational Method | Application | Key Insights |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidating the relationship between molecular structure and biological activity. | Identification of key structural features for inhibitor binding and potency. nih.govmdpi.comarabjchem.org |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Understanding the interactions between a molecule and its biological target. nih.gov |
| Density Functional Theory (DFT) | Investigating the electronic structure and properties of molecules. | Analysis of molecular interactions and self-assembly mechanisms. dntb.gov.ua |
Future research will likely involve the application of more advanced computational methods, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the conformational dynamics and binding thermodynamics of this compound derivatives. These studies will be instrumental in the rational design of new molecules with tailored properties.
Expansion of Chiral Recognition and Separation Technologies
Given the chiral nature of this compound, the development of efficient methods for chiral recognition and separation is of paramount importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for the separation of enantiomers. phenomenex.comsigmaaldrich.com Various CSPs, including those based on cyclodextrins and macrocyclic antibiotics like ristocetin A, have shown efficacy in resolving racemic mixtures of amino acids and their derivatives. nih.govmst.edu More recently, Ultra-Performance Convergence Chromatography (UPC²) has emerged as a powerful technique for the chiral separation of phenylalanine methyl esters, offering improved resolution and higher throughput compared to traditional HPLC. waters.com
| Separation Technique | Chiral Selector/Stationary Phase | Application | Advantages |
| Chiral HPLC | Cyclodextrin-based CSPs | Enantioseparation of amino acid derivatives. nih.gov | Broad applicability for various chiral compounds. |
| Chiral HPLC | Ristocetin A-based CSP | Multimodal separation of underivatized and N-blocked amino acids. mst.edu | Can be used in normal-phase, polar-organic, and reversed-phase modes. mst.edu |
| UPC² | CHIRALPAK ID | Chiral separation of D- and L-phenylalanine methyl esters. waters.com | Better resolution and 5X higher throughput than normal phase HPLC. waters.com |
| Enantioselective Liquid-Liquid Extraction | Aqueous two-phase systems with chiral selectors (e.g., HP-β-CD). | Chiral extraction of phenylalanine enantiomers. mdpi.com | Environmentally friendly and rapid separation method. mdpi.com |
Future research in this area will focus on the development of novel chiral selectors and stationary phases with enhanced enantioselectivity for a broader range of phenylalanine esters, including this compound. Additionally, the exploration of more sustainable and scalable separation techniques, such as enantioselective extraction using environmentally friendly aqueous two-phase systems, will be a key area of investigation. mdpi.com The development of chiral sensors for the rapid and sensitive detection of specific enantiomers is also an emerging field of interest. nih.govacs.org
Q & A
Q. What are the recommended methods for synthesizing benzyl 3-phenyl-L-alaninate, and how can reaction efficiency be validated experimentally?
this compound is typically synthesized via esterification of L-phenylalanine with benzyl alcohol, often using acid catalysis (e.g., H₂SO₄) or immobilized enzymes. Reaction efficiency can be validated by monitoring conversion rates using HPLC or LC-MS to quantify unreacted starting materials and product yield . For example, kinetic modeling (e.g., time-course experiments) can optimize variables like molar ratios of acid to alcohol or catalyst loading . Purity validation (>95%) is achievable via high-performance liquid chromatography (HPLC) with UV detection, as referenced in reagent catalogs for analogous esters .
Q. How should researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?
Chiral HPLC or polarimetry are standard for assessing enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can confirm stereochemical integrity by comparing chemical shifts to reference spectra of L-enantiomers . X-ray diffraction (XRD), as applied in analogous studies on benzyl acetate derivatives, may resolve crystallographic structures to validate configuration .
Q. What solvent systems are optimal for dissolving this compound in biochemical assays, and how does solubility affect experimental outcomes?
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility profiles should be empirically tested using UV-Vis spectroscopy or gravimetric analysis. For biological assays, ensure solvent compatibility with enzymes or cells—DMSO concentrations >1% may require validation for cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data when optimizing this compound synthesis?
Discrepancies in catalytic efficiency often arise from differences in reaction conditions (e.g., temperature, solvent polarity). A systematic approach using Design of Experiments (DoE) or response surface methodology (RSM) can isolate critical variables. For instance, ammonium cerium phosphate catalysts showed variable activity in esterification reactions depending on acid-alcohol ratios, highlighting the need for controlled kinetic studies . Cross-referencing data with analogous esters (e.g., benzyl cinnamate) may identify trends in activation energies or catalyst poisoning effects .
Q. What advanced techniques are suitable for studying the stability of this compound under varying pH and temperature conditions?
Accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can assess decomposition thresholds. For hydrolytic stability, incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Evidence from benzyl benzoate studies suggests ester bonds are labile under strongly acidic or alkaline conditions, necessitating pH-controlled storage .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media can enhance enantioselectivity. Immobilized enzymes on mesoporous silica or magnetic nanoparticles improve reusability and reaction rates. Comparative studies with N-benzyloxycarbonyl-DL-alanine derivatives suggest that chiral auxiliaries or kinetic resolution may further refine enantiomeric excess (ee) .
Methodological Considerations
Q. What protocols ensure reproducible handling and storage of this compound to prevent degradation?
Store the compound at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to minimize oxidation. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Safety data sheets (SDS) for analogous esters recommend using PPE (gloves, goggles) due to potential irritancy .
Q. How can researchers validate the absence of byproducts in synthesized this compound batches?
Combine mass spectrometry (MS) with tandem techniques (e.g., LC-MS/MS) to detect trace impurities. Compare fragmentation patterns to known byproducts (e.g., benzyl alcohol or phenylalanine derivatives). Reagent catalogs for related compounds emphasize thresholds for "extra pure" grades (>97% by GC or HPLC), which serve as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
